2-[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]acetamide
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Overview
Description
- It contains benzimidazole moieties, which are heterocyclic aromatic compounds.
- The compound’s name provides clues about its functional groups: an acetamide group, a sulfanyl (thiol) group, and two benzimidazole rings.
- Benzimidazoles have diverse applications, including pharmaceuticals, agrochemicals, and materials science.
2-[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]acetamide: is a complex organic compound with a fascinating structure.
Preparation Methods
- The synthetic route involves several steps:
- Start with 2-aminobenzimidazole as the key precursor.
- React it with ethanedinitrile (malononitrile) to form the intermediate N-(1H-benzimidazol-2-yl)carbonylhydrazine dicyanide.
- Further reactions with various secondary amines (such as piperidine, morpholine, or piperazine) yield the desired compound.
- Industrial production methods may vary, but the key steps remain consistent.
Chemical Reactions Analysis
- The compound can undergo various reactions:
Nucleophilic substitution: The acetamide group can be modified.
Oxidation and reduction: The sulfur atom in the sulfanyl group may participate.
Ring-closure reactions: The benzimidazole rings can react with electrophiles.
- Common reagents include amines, acids, bases, and oxidizing agents.
- Major products depend on the specific reaction conditions.
Scientific Research Applications
Medicinal Chemistry: Benzimidazole derivatives often exhibit biological activity. Researchers explore their potential as antiviral, antitumor, and antimicrobial agents.
Biochemistry: Investigating the compound’s interactions with enzymes and receptors.
Materials Science: Benzimidazole-based polymers for drug delivery or sensors.
Agrochemicals: Pesticides and fungicides containing benzimidazole moieties.
Mechanism of Action
- The compound’s effects likely involve interactions with specific molecular targets.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Similar compounds include other benzimidazole derivatives like 4-(1H-benzimidazol-2-yl)benzaldehyde , 2-(1-hydroxyethyl)benzimidazole , and 2-(2-aminophenyl)benzimidazole .
- Uniqueness lies in the combination of sulfanyl, acetamide, and benzimidazole functionalities.
Remember, this compound’s potential extends beyond its chemical structure—researchers continue to explore its applications and mechanisms
Properties
Molecular Formula |
C19H19N5O4S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)methyl]acetamide |
InChI |
InChI=1S/C19H19N5O4S/c1-27-13-5-6-14(28-2)17-16(13)23-19(24-17)29-9-15(25)20-8-10-3-4-11-12(7-10)22-18(26)21-11/h3-7H,8-9H2,1-2H3,(H,20,25)(H,23,24)(H2,21,22,26) |
InChI Key |
GGYVNDFQEKPZRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)N=C(N2)SCC(=O)NCC3=CC4=C(C=C3)NC(=O)N4 |
Origin of Product |
United States |
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